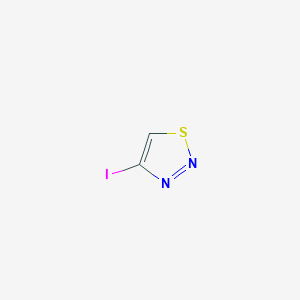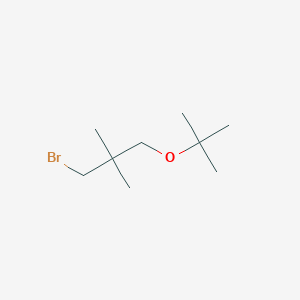
1-bromo-3-(tert-butoxy)-2,2-dimethylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(tert-butoxy)-2,2-dimethylpropane, also known as tert-butyl bromide, is a colourless, volatile liquid with a strong, pungent odour. It is a member of the family of alkyl halides, which are compounds containing an alkyl group bonded to a halogen atom. Tert-butyl bromide has a wide range of applications, including use in organic synthesis, as a solvent, and in the production of pharmaceuticals and other chemicals.
Scientific Research Applications
Tert-butyl bromide has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a solvent for various chemical reactions, and as a catalyst for a variety of processes. It is also used in the synthesis of pharmaceuticals and other chemicals, and as a reagent in the synthesis of polymers. In addition, 1-bromo-3-(tert-butoxy)-2,2-dimethylpropane bromide is used in the synthesis of polyurethanes, as a reagent in the synthesis of polyesters, and in the production of polyvinyl chloride.
Mechanism of Action
Tert-butyl bromide acts as an alkylating agent, which means that it can react with nucleophiles (electron-rich molecules) to form new bonds. This reaction occurs when the bromide ion in the 1-bromo-3-(tert-butoxy)-2,2-dimethylpropane bromide molecule attacks the nucleophile, resulting in the formation of a covalent bond between the two molecules. This reaction is known as an S N2 reaction, and is a common mechanism for alkylation reactions.
Biochemical and Physiological Effects
Tert-butyl bromide is toxic when ingested or inhaled, and can cause irritation to the eyes and skin. In addition, it has been shown to have adverse effects on the liver and kidneys when ingested in large quantities. It has also been linked to neurological disorders, including dizziness, headache, and fatigue.
Advantages and Limitations for Lab Experiments
Tert-butyl bromide is a useful reagent for a variety of laboratory experiments. It is easy to obtain, relatively inexpensive, and has a high boiling point, which makes it suitable for use in a variety of organic synthesis reactions. However, it is extremely volatile, and must be handled with care to avoid inhalation or skin contact. In addition, it is toxic and should be handled with appropriate safety measures.
Future Directions
Tert-butyl bromide has a wide range of potential applications in scientific research and industry. It can be used as a reagent in organic synthesis, as a solvent for various chemical reactions, and as a catalyst for a variety of processes. It is also used in the synthesis of pharmaceuticals and other chemicals, and as a reagent in the synthesis of polymers. In addition, 1-bromo-3-(tert-butoxy)-2,2-dimethylpropane bromide has potential applications in the production of polyurethanes, polyesters, and polyvinyl chloride. Furthermore, it could be used in the development of new drugs, as well as in the synthesis of new materials. Finally, this compound bromide could be used in the development of new catalysts for chemical reactions.
Synthesis Methods
Tert-butyl bromide is synthesized through a reaction between 1-bromo-3-(tert-butoxy)-2,2-dimethylpropane alcohol and phosphorus tribromide (PBr3). In this reaction, this compound alcohol is heated in a flask with PBr3 and a small amount of sulfuric acid. The reaction produces this compound bromide and phosphoric acid, which is then removed from the reaction mixture by distillation. This method of synthesis is simple and efficient, and produces a high yield of product.
properties
IUPAC Name |
1-bromo-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BrO/c1-8(2,3)11-7-9(4,5)6-10/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFVQZBNAVUXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C)(C)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

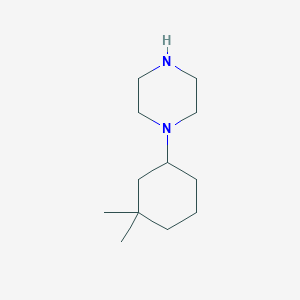

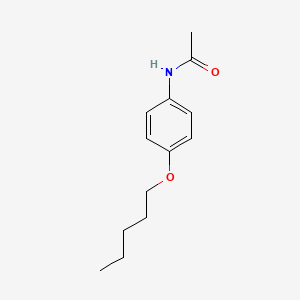
![N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide](/img/structure/B6616828.png)

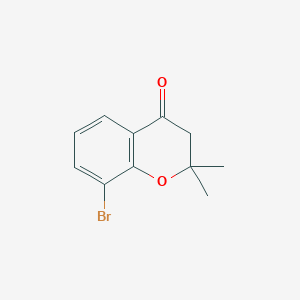
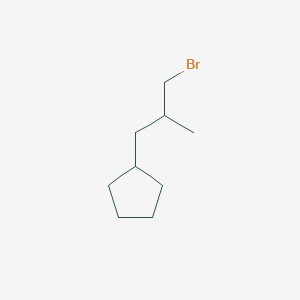
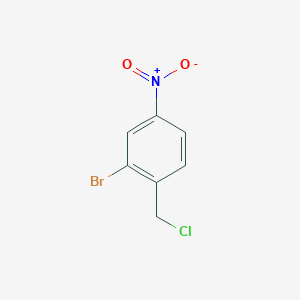
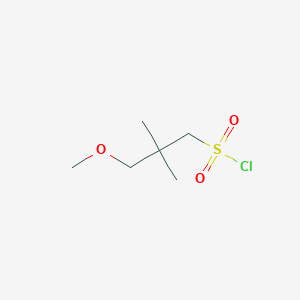
![[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6616882.png)

amine hydrochloride](/img/structure/B6616891.png)

